molecular formula C7H6BrFO2S B2599750 4-Bromo-2-methylbenzene-1-sulfonyl fluoride CAS No. 1934405-42-1

4-Bromo-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B2599750
CAS No.: 1934405-42-1
M. Wt: 253.09
InChI Key: TUEAKHVMACZRJU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAKHVMACZRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylbenzene-1-sulfonyl fluoride can be synthesized through various methods. One common synthetic route involves the sulfonylation of 4-bromo-2-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 4-bromo-2-methylbenzene-1-sulfonyl fluoride may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Scientific Research Applications

Chemistry

4-Bromo-2-methylbenzene-1-sulfonyl fluoride serves as a crucial building block in organic synthesis. Its sulfonyl fluoride group is highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. This property makes it valuable for synthesizing more complex organic molecules and sulfonyl derivatives.

Biology

In biological research, this compound is utilized to study enzyme inhibition. The electrophilic nature of the sulfonyl fluoride group enables it to form covalent bonds with nucleophilic sites on enzymes, effectively inhibiting their activity. This mechanism has implications in drug development, particularly for targeting specific enzymes involved in disease processes.

Medicine

Research into the therapeutic applications of sulfonyl fluorides includes their potential use as enzyme inhibitors in drug design. For instance, studies have demonstrated that these compounds can stabilize transthyretin (TTR), preventing amyloidogenesis relevant to neurodegenerative diseases like Alzheimer's.

Industry

In industrial applications, 4-Bromo-2-methylbenzene-1-sulfonyl fluoride is used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its unique reactivity profile allows for the development of innovative chemical products.

Enzyme Inhibition

A study on serine proteases revealed that 4-Bromo-2-methylbenzene-1-sulfonyl fluoride significantly inhibited enzymatic activity by covalently modifying the active site serine residue. This finding suggests its potential utility in therapeutic contexts where enzyme regulation is critical.

Kinase Modulation

Another investigation focused on the interaction of this compound with protein kinases involved in cell signaling pathways. The results indicated selective inhibition of specific kinases, providing insights into its potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylbenzene-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. It can form covalent bonds with nucleophilic sites on biomolecules, such as the active sites of enzymes, leading to inhibition or modification of enzyme activity. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-2-methylbenzenesulfonyl chloride
  • Molecular Formula : C₇H₆BrClO₂S
  • Molecular Weight : 269.55 g/mol
  • CAS Number : 139937-37-4 .

Physical Properties :

  • Melting Point : 62–67°C
  • Boiling Point : 164°C at 15 mmHg .

Comparison with Structural Analogs

Substituent Variations in Brominated Sulfonyl Chlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
4-Bromo-2-methylbenzene-1-sulfonyl chloride 139937-37-4 C₇H₆BrClO₂S 269.55 Bromo (C4), methyl (C2) High reactivity (Cl leaving group); water-sensitive
5-Bromo-2-methoxybenzenesulfonyl chloride 72256-93-0 C₇H₆BrClO₃S 285.54 Bromo (C5), methoxy (C2) Methoxy group increases electron density, altering nucleophilic substitution rates
4-Bromo-3-methylbenzenesulfonyl chloride 66176-39-4 C₇H₆BrClO₂S 269.55 Bromo (C4), methyl (C3) Steric hindrance at C3 may slow reactions compared to C2-methyl isomer

Key Observations :

  • Positional Effects : Methyl at C2 (vs. C3) reduces steric hindrance near the sulfonyl group, enhancing reactivity in nucleophilic substitutions .
  • Functional Group Influence : Methoxy (electron-donating) vs. methyl (weakly electron-donating) groups modulate electrophilicity of the sulfonyl chloride .

Sulfonyl Group Derivatives

Compound Name CAS Number Molecular Formula Functional Group Key Applications
4-Bromo-2-methyl-1-(methylsulfonyl)benzene 99768-21-5 C₈H₈BrO₂S Methylsulfonyl (SO₂CH₃) Material science; stable intermediate for non-reactive environments
4-Bromo-2-(methylsulfonyl)benzoic acid 142994-02-3 C₈H₇BrO₄S Methylsulfonyl + carboxylic acid Pharmaceutical synthesis (carboxylic acid adds polarity)

Key Observations :

  • Reactivity : Sulfonyl chlorides (e.g., 139937-37-4) are more reactive than methylsulfonyl derivatives, making them preferred for dynamic syntheses like sulfonamide formation .
  • Stability : Methylsulfonyl and carboxylic acid derivatives exhibit higher hydrolytic stability, suitable for prolonged storage or aqueous-phase reactions .

Biological Activity

4-Bromo-2-methylbenzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride reagent, is an organic compound with significant biological activity. Its molecular formula is C7H6BrFO2S, and it is characterized by its high reactivity due to the sulfonyl fluoride functional group. This compound has been utilized in various scientific research applications, particularly in biochemistry and pharmacology.

The biological activity of 4-bromo-2-methylbenzene-1-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. This includes interactions with enzymes where it can inhibit or modify enzyme activity. The electrophilic nature of the sulfonyl fluoride group enables it to react readily with nucleophiles, leading to the formation of sulfonamides, sulfonates, and sulfonothioates through nucleophilic substitution reactions .

Applications in Research

The compound has been employed in various research contexts, including:

  • Enzyme Inhibition : It serves as a tool for modifying enzyme active sites, which can be crucial for studying enzyme function and developing inhibitors for therapeutic purposes.
  • Chemical Probes : It is used in the development of chemical probes for labeling biomolecules in live cells, facilitating studies on protein interactions and cellular processes .
  • Synthetic Chemistry : The compound can be synthesized through various methods, including the reaction of 4-bromo-2-methylbenzene with sulfuryl chloride in the presence of catalysts like aluminum chloride.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-bromo-2-methylbenzene-1-sulfonyl fluoride:

Activity Description Reference
Enzyme Inhibition Inhibits serine proteases by modifying active site residues.
Covalent Bond Formation Forms stable covalent bonds with nucleophiles such as amines and thiols.
Chemical Probing Used to label proteins in live cells for tracking interactions.
Synthetic Utility Acts as a versatile reagent in organic synthesis for generating sulfonamide derivatives.

Case Studies

  • Enzyme Modification : A study demonstrated that 4-bromo-2-methylbenzene-1-sulfonyl fluoride could effectively inhibit carbonic anhydrase II (CA-II) by covalently modifying its active site. This modification led to a significant decrease in enzymatic activity, highlighting its potential as an inhibitor in therapeutic applications .
  • Application in Chemical Biology : Researchers have utilized this compound to develop probes that facilitate the visualization of protein interactions within cellular environments. The incorporation of this sulfonyl fluoride into chemical probes allowed for enhanced specificity and sensitivity in detecting target proteins .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 4-bromo-2-methylbenzene-1-sulfonyl fluoride exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibacterial agents .

Q & A

Q. How can NMR crystallography resolve ambiguities in solid-state conformations?

  • Methodology : Combine solid-state NMR (¹³C CP/MAS) with powder XRD data. Refine using DASH or EXPO2014 for structure solution. Cross-reference with solution NMR to distinguish dynamic vs. static disorder .

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